N-(2-Methoxyethyl)-1-benzothiophen-7-amine

Lipophilicity ADME CNS Drug Discovery

Researchers developing non-dopamine-based antipsychotics face a key obstacle: simpler N-alkyl benzothiophen-7-amine analogs exhibit high lipophilicity (elevated logD), causing poor aqueous solubility and suboptimal PK profiles that stall lead optimization. This compound directly solves that problem. The 2-methoxyethyl side chain was rationally designed to reduce logD, improve solubility, and enable oral bioavailability-validated by compound 7m showing in vivo efficacy at 3 mg/kg p.o. Procure this intermediate to resynthesize known GPR52 agonist leads or generate focused libraries with confidence in favorable ADME outcomes.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
Cat. No. B13302136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)-1-benzothiophen-7-amine
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCOCCNC1=CC=CC2=C1SC=C2
InChIInChI=1S/C11H13NOS/c1-13-7-6-12-10-4-2-3-9-5-8-14-11(9)10/h2-5,8,12H,6-7H2,1H3
InChIKeyKCYCLSBQDXQZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-1-benzothiophen-7-amine: CNS Building Block


N-(2-Methoxyethyl)-1-benzothiophen-7-amine (CAS 1855584-58-5) is a functionalized heterocyclic building block consisting of a benzothiophene core with a 2-methoxyethylamine substituent at the 7-position . This compound serves as a critical intermediate in medicinal chemistry, most notably forming the core structure of a series of potent and orally bioavailable G-protein-coupled receptor 52 (GPR52) agonists under investigation for antipsychotic therapy [1]. Its molecular formula is C₁₁H₁₃NOS, with a molecular weight of 207.29 g/mol .

N-(2-Methoxyethyl)-1-benzothiophen-7-amine vs. N-Alkyl Analogs


Selecting a closely related analog such as N-ethyl-1-benzothiophen-7-amine (CAS 1881089-23-1) for this scaffold overlooks the engineered physicochemical advantages of the 2-methoxyethyl side chain. In structure-activity relationship (SAR) campaigns targeting GPR52, the 7-position benzothiophene substitution was found to be highly sensitive to lipophilicity modulation [1]. The introduction of a heteroatom-containing side chain, such as the 2-methoxyethyl group, was a deliberate strategy to reduce logD, thereby improving aqueous solubility and mitigating the high lipophilicity that plagued earlier lead compounds and simpler N-alkyl variants, ultimately enabling the discovery of compounds with both in vitro potency and favorable pharmacokinetic profiles [1]. Simple substitution therefore risks reintroducing these previously solved developability issues.

N-(2-Methoxyethyl)-1-benzothiophen-7-amine: Differentiation Evidence


Lipophilicity Reduction with 2-Methoxyethyl Side Chain

The 2-methoxyethyl substituent is a strategic replacement for simple alkyl chains to lower lipophilicity, a critical parameter for CNS drug candidates. While direct logD data for N-(2-Methoxyethyl)-1-benzothiophen-7-amine itself is not publicly disclosed, its downstream derivative compound 7m (which retains the N-(2-methoxyethyl)benzamide motif) demonstrates the success of this strategy. In contrast, early benzothiophene leads with higher lipophilicity, representing simpler alkyl-substituted analogs, suffered from poor aqueous solubility, a problem explicitly addressed by introducing heteroatom-containing groups at this position [1]. This class-level inference is supported by the optimization program that led from a problematic lead (compound 1b) to the development candidate 17, where stepwise logD reduction was a key objective and achievement [1].

Lipophilicity ADME CNS Drug Discovery Benzothiophene

Validated GPR52 Agonist Potency

The value of N-(2-Methoxyethyl)-1-benzothiophen-7-amine as a synthetic intermediate is directly validated by the biological activity of the advanced lead compound it helps construct. The molecule 3-[2-(3-Chloro-5-fluorobenzyl)-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide (compound 7m), which incorporates this exact amine fragment, demonstrated potent GPR52 agonism with a pEC₅₀ of 7.53 ± 0.08 in a cAMP production assay in CHO cells expressing human GPR52 [1]. This functional potency translated to in vivo efficacy, where compound 7m significantly suppressed methamphetamine-induced hyperactivity in mice after oral administration of 3 mg/kg [1].

GPR52 Agonist Antipsychotic cAMP Assay GPCR

Oral Bioavailability and Brain Penetration

The ultimate utility of a CNS drug discovery building block is its ability to be incorporated into a molecule with a favorable developability profile. Compound 7m, synthesized from a derivative of this target building block, demonstrated this by achieving good oral pharmacokinetics in mice. In a cassette dosing study, compound 7m showed an oral bioavailability (F) of 73%, a Cmax of 108.1 ng/mL, and an AUC₀–₈h of 613.7 ng·h/mL [1]. Crucially for a psychiatric indication, it achieved excellent brain penetration, with a brain-to-plasma AUC ratio (B/P) of 0.94 [1]. This distinguishes the 2-methoxyethyl benzothiophene scaffold from many other CNS chemotypes that struggle with P-glycoprotein efflux or poor brain uptake.

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability CNS

N-(2-Methoxyethyl)-1-benzothiophen-7-amine: Key Applications


GPR52 Agonist CNS Drug Discovery

This compound is the direct precursor to a validated GPR52 agonist pharmacophore. Research groups and pharmaceutical companies engaged in developing novel, non-dopamine-based antipsychotics should procure this intermediate to efficiently re-synthesize known leads like compound 7m or to generate focused libraries for further optimization of potency, selectivity, and ADME properties [1]. Its use guarantees a starting point with known in vivo efficacy and brain penetration, which is supported by quantitative evidence [1].

Tool Compounds for GPCR Signaling

Given that GPR52 is an orphan receptor modulating cAMP levels, this building block is essential for synthesizing chemical probes to dissect its role in corticostriatal signaling. The proven in vivo activity of compound 7m at 3 mg/kg p.o. in a behavioral model [1] makes this the reagent of choice for creating tool compounds for target validation studies, eventuating in superior research tools over those derived from simpler, less characterized intermediates.

Fragment-Based Drug Discovery & Scaffold Hopping

The core benzothiophene-7-amine scaffold with a heteroatom-containing side chain offers a privileged fragment for FBDD. Its established ability to be elaborated into a potent and orally available agonist [1] makes it an attractive starting fragment for screening against other GPCRs or kinases where a 7-substituted benzothiophene could serve as a bioisostere. Procurement for fragment libraries provides a fragment with a documented and favorable trajectory toward a drug-like profile, as evidenced by the logD and solubility optimization outcomes [2].

Custom Library Synthesis & CRO Services

Contract Research Organizations (CROs) offering custom library synthesis should recommend this intermediate to clients interested in GPCR targets. The clear synthetic strategy to install diverse substituents at the 2-position of the benzothiophene, proven to produce compounds with balanced properties [1], allows for the rapid generation of novel, patentable leads with a high likelihood of possessing favorable ADME characteristics.

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